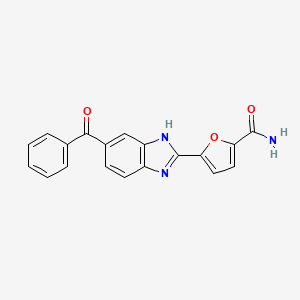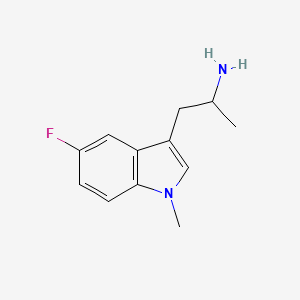![molecular formula C34H39N3O8S B15171506 N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine](/img/structure/B15171506.png)
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine is a complex organic compound with a unique structure that combines elements of furochromen and peptide chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine typically involves multiple steps, starting with the preparation of the furochromen core. This is followed by the introduction of the propanoyl group and subsequent peptide coupling reactions to attach the glycyl, valyl, and cysteine residues. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as EDCI or HATU to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale chromatography for purification. The specific conditions would depend on the desired scale of production and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the furochromen core and peptide backbone can be reduced to alcohols.
Substitution: The benzyl group on the cysteine residue can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying peptide synthesis and modification.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its peptide backbone and functional groups. The furochromen core may also play a role in its activity by interacting with aromatic residues in proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine: A simpler analog lacking the valyl and cysteine residues.
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-alanyl-S-benzyl-D-cysteine: Similar structure but with an alanine residue instead of valine.
Uniqueness
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine is unique due to the combination of the furochromen core with a peptide sequence that includes valine and cysteine. This structure provides a unique set of functional groups and potential interactions that are not present in simpler analogs.
Propriétés
Formule moléculaire |
C34H39N3O8S |
|---|---|
Poids moléculaire |
649.8 g/mol |
Nom IUPAC |
(2S)-3-benzylsulfanyl-2-[[(2R)-3-methyl-2-[[2-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H39N3O8S/c1-18(2)29(32(40)36-26(33(41)42)17-46-16-22-9-7-6-8-10-22)37-28(39)14-35-27(38)12-11-23-20(4)25-13-24-19(3)15-44-30(24)21(5)31(25)45-34(23)43/h6-10,13,15,18,26,29H,11-12,14,16-17H2,1-5H3,(H,35,38)(H,36,40)(H,37,39)(H,41,42)/t26-,29-/m1/s1 |
Clé InChI |
LNOWNWPORNCXHY-GGXMVOPNSA-N |
SMILES isomérique |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](CSCC4=CC=CC=C4)C(=O)O)C)C |
SMILES canonique |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
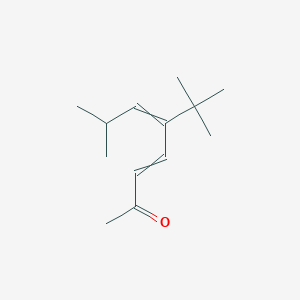
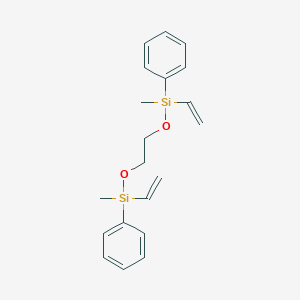
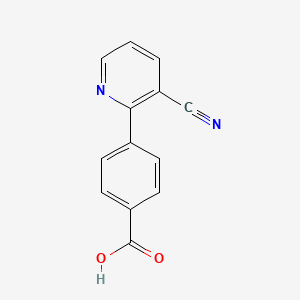
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
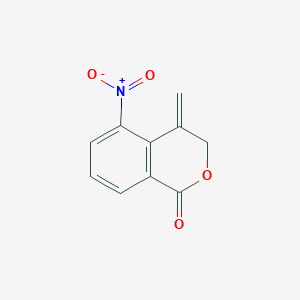
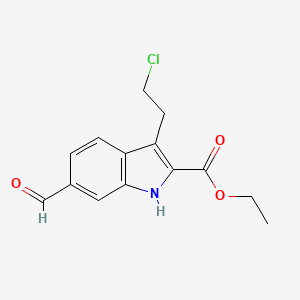
![3-[4-(Methaneselenonyl)phenyl]propanoic acid](/img/structure/B15171459.png)

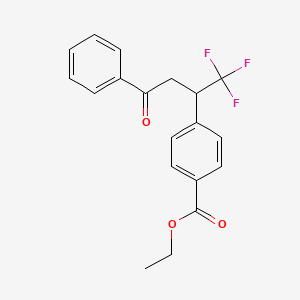

![2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B15171477.png)
